molecular formula C12H5BrClFN2S B2426384 5-Bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine CAS No. 1799610-96-0

5-Bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine

Cat. No.: B2426384
CAS No.: 1799610-96-0
M. Wt: 343.6
InChI Key: HANITCXVWCBUEI-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a thieno[2,3-d]pyrimidine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: The core structure can be synthesized by reacting 2-aminothiophene with a suitable aldehyde or ketone under acidic conditions to form the thieno[2,3-d]pyrimidine ring.

    Halogenation: The introduction of bromine and chlorine atoms is achieved through halogenation reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS), while chlorination can be performed using chlorine gas or thionyl chloride.

    Fluorination: The fluorine atom is introduced by reacting the intermediate compound with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including recrystallization, chromatography, and distillation to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anticancer, antiviral, and anti-inflammatory drugs.

    Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

    Material Science:

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-chloro-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidine
  • 4-Chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine
  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

5-Bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine is unique due to the specific arrangement of halogen atoms and the thieno[2,3-d]pyrimidine core. This unique structure imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery and other scientific research applications.

Properties

IUPAC Name

5-bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5BrClFN2S/c13-9-8-11(14)16-5-17-12(8)18-10(9)6-1-3-7(15)4-2-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANITCXVWCBUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C3=C(S2)N=CN=C3Cl)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5BrClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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